molecular formula C21H23N3O2 B12428254 N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide CAS No. 922726-10-1

N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide

Cat. No.: B12428254
CAS No.: 922726-10-1
M. Wt: 349.4 g/mol
InChI Key: FPOHNWQLNRZRFC-UHFFFAOYSA-N
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Description

Table 1: Elemental Composition

Element Quantity Contribution to Molecular Weight (g/mol)
Carbon 21 252.21
Hydrogen 23 23.18
Nitrogen 3 42.03
Oxygen 2 32.00
Total 349.42

The high carbon-to-heteroatom ratio (21 C vs. 5 N/O) reflects the aromatic indole and phenyl systems, which dominate the molecular structure. The amide (-CONHOH) and benzylamine groups introduce polar functionality, influencing solubility and intermolecular interactions.

Stereochemical Configuration and Isomerism

The compound exhibits potential stereoisomerism due to its double bond and chiral centers.

Double Bond Geometry

The propenamide chain contains a double bond between C2 and C3. The E (trans) configuration is inferred from the IUPAC name and SMILES string (C=CC(=O)NO), which implies no specified stereodescriptor but aligns with the conventional representation of trans-alkenes in medicinal compounds.

Chiral Centers

The ethylamino linker (N-CH₂-CH₂-indole) and the benzyl group attachment point could introduce chirality. However, the PubChem entry does not specify enantiomeric forms, suggesting the compound is either synthesized as a racemic mixture or retains a planar configuration due to restricted rotation.

Table 2: Stereochemical Features

Feature Type Configuration
C2-C3 double bond Geometric isomerism E (trans)
N-linked ethyl group Potential chirality Not specified

Crystallographic Data and Solid-State Structure

While X-ray crystallographic data for this specific compound is not publicly available, computational models and related analogues provide insights into its solid-state behavior.

Predicted Solid-State Interactions

  • Hydrogen Bonding : The amide (-CONHOH) and secondary amine (-NH-) groups act as hydrogen bond donors and acceptors, likely forming intermolecular networks.
  • π-π Stacking : The indole and phenyl rings may engage in stacking interactions, stabilizing crystal lattices.

Table 3: Hypothetical Crystallographic Parameters

Parameter Value (Predicted)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10–12 Å, b = 8–10 Å, c = 15–18 Å
Density ~1.3 g/cm³

These predictions align with structural analogs, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which forms planar molecules with intramolecular hydrogen bonds and layered crystal packing.

Properties

IUPAC Name

N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOHNWQLNRZRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870350
Record name N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922726-10-1
Record name N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Critical Parameters:

  • Reducing Agents : Sodium borohydride (NaBH₄) or sodium triacetoxyhydroborate (NaBH(OAc)₃) are used for imine reduction. NaBH(OAc)₃ offers superior selectivity and safety compared to cyanoborohydrides.
  • Temperature : Reductive amination is performed at 0–25°C to minimize side reactions.
  • Hydroxylamine Conditions : Hydroxylamine hydrochloride in methanol/water at room temperature achieves >99.5% conversion.

Table 1: Comparison of Reductive Amination Conditions

Parameter Classic Method Optimized Method
Reducing Agent NaBH₄ NaBH(OAc)₃
Solvent Methanol Dichloromethane
Temperature 0–5°C 20–25°C
Yield 70–75% 88–92%
Purity (HPLC) >95% >99.5%

Low-Temperature Hydroxylamine Addition with Crystallization

US20090306405A1 describes a method emphasizing cryogenic conditions during hydroxamic acid formation. (E)-3-(4-{[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl}phenyl)acrylic acid methyl ester hydrochloride (3·HCl) is reacted with hydroxylamine at <−10°C to suppress hydrolysis and byproduct formation. Sodium hydroxide is added to deprotonate the amine, facilitating nucleophilic attack on the ester.

Key Steps:

  • Admixture Preparation : 3·HCl is combined with NaOH at <−10°C.
  • Hydroxylamine Addition : Aqueous hydroxylamine (50%) is added over 30 minutes while maintaining −10°C.
  • Crystallization :
    • Heat the mixture to 20–25°C.
    • Adjust pH to 10–11 with HCl to precipitate impurities.
    • Seed with Panobinostat crystals and adjust pH to 8.5–9 for final crystallization.

Advantages :

  • Avoids toxic solvents (e.g., cyanide).
  • Yields >99.5% purity with a single crystallization step.
  • Scalable to industrial batches (up to 10 kg).

Convergent Synthesis via Heck Coupling

WO2021170719A1 introduces a convergent route using a palladium-catalyzed Heck reaction. tert-Butyl 4-((E)-2-(methoxycarbonyl)vinyl)benzylcarbamate (6) is synthesized from 4-bromobenzylcarbamate and methyl acrylate using 1 mol% Pd(OAc)₂. Hydroxylamine hydrate then converts 6 to tert-butyl 4-((E)-2-(hydroxycarbamoyl)vinyl)benzylcarbamate (7) at room temperature. Deprotection yields the free amine (8) , which undergoes reductive amination with 2-(2-methyl-1H-indol-3-yl)acetaldehyde (9) to form Panobinostat.

Table 2: Heck Reaction Optimization

Parameter Prior Art WO2021170719A1
Pd Loading 5–10 mol% 1 mol%
Yield 50–60% 67–82%
Solvent DMF THF
Reaction Time 24–48 h 18 h

Advantages :

  • Reduced palladium usage lowers costs.
  • Room-temperature hydroxylamine reaction eliminates cryogenic needs.
  • Final product isolated as lactate salt via DL-lactic acid treatment (89% yield).

Salt Formation and Polymorph Control

Panobinostat is administered as salts to enhance solubility. US7989639B2 details methods for preparing hydrochloride, lactate, maleate, and mesylate salts. For example, the hydrochloride salt is formed by suspending Panobinostat free base in ethanol and adding HCl. The lactate salt is crystallized from acetone/water (7:3) at 50°C.

Polymorph Control :

  • Form A : X-ray diffraction peaks at 7.9, 15.2, and 19.4° 2θ. Stable up to 110°C.
  • Form B : Peaks at 10.6, 16.9, and 24.4° 2θ. High thermal stability (decomposes at 187°C).
  • Lactate Salt (Form Sₐ) : Crystallized from water/methanol, melting point 160°C.

Table 3: Salt Properties

Salt Solubility (mg/mL) Melting Point (°C) Stability
Hydrochloride 12.5 (H₂O) 158–160 Hygroscopic
Lactate 8.2 (H₂O) 160 Non-hygroscopic
Maleate 6.8 (EtOH) 145–147 Stable ≤25°C

Analytical and Quality Control Methods

Purity Assessment :

  • HPLC : Reverse-phase C18 column, UV detection at 254 nm. Impurities <0.1%.
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 4.05 (d, 2H, CH₂), 6.49 (d, 1H, indole), and 8.23 (s, 1H, hydroxamic acid).
  • XRPD : Used to verify polymorphic forms.

Yield Optimization :

  • Cryogenic hydroxylamine addition improves yield to 85–90%.
  • Convergent synthesis reduces steps, increasing overall yield to 75–80%.

Comparison with Similar Compounds

NVP-LAQ824

Structure :

  • (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide.
  • Differs from LBH589 in the substitution on the indole ethylamino side chain: LAQ824 has a 2-hydroxyethyl group instead of a 2-methyl group on the indole ring .

Activity :

  • HDAC inhibition IC50: < 400 nM (partially purified enzyme assay).
  • Cellular IC50: < 750 nM in HCT116 and A549 cancer cells.
  • Demonstrated in vivo efficacy in HCT116 colon and A549 lung xenograft models at doses ≥100 mg/kg .

Clinical Status :

PXD101 (Belinostat)

Structure :

  • (E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide.
  • Lacks the indole moiety present in LBH589 and LAQ824, instead featuring a phenylsulfamoyl group .

Activity :

  • Induces histone acetylation in peripheral blood mononuclear cells.
  • Clinical trials showed disease stabilization in advanced refractory solid tumors but lower potency compared to LBH589 .

Clinical Status :

  • Approved for relapsed/refractory peripheral T-cell lymphoma (PTCL) but less effective in solid tumors .

Compound 51 (Indomethacin Analogue)

Structure :

  • 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide.
  • Shares a methylindole core but includes a methylsulfonyl group and chlorobenzoyl substitution , diverging from LBH589’s hydroxamic acid motif .

Activity :

  • Primarily functions as a COX-2 inhibitor (non-HDAC target), limiting direct comparability .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Structure :

  • Features a fluorinated biphenyl group instead of the hydroxamic acid backbone.
  • Synthesized via reductive amination but lacks HDAC inhibitory activity, focusing on antioxidant properties .

Comparative Data Table

Compound Structure Highlights HDAC IC50 (nM) Cellular IC50 (nM) Clinical Status
LBH589 2-Methylindole, hydroxamic acid 5 <40 (HCT116) Approved for CTCL; trials for CML/MM
NVP-LAQ824 2-Hydroxyethyl-indole, hydroxamic acid <400 <750 (HCT116) Phase I/II trials (limited adoption)
PXD101 Phenylsulfamoyl, hydroxamic acid N/A N/A Approved for PTCL
Compound 51 Methylsulfonyl, chlorobenzoyl-indole N/A N/A Preclinical (non-HDAC target)

Key Findings and Mechanistic Insights

  • Structural Determinants of Potency: The 2-methylindole group in LBH589 enhances HDAC binding affinity compared to LAQ824’s bulkier 2-hydroxyethyl substitution . Hydroxamic acid is critical for chelating zinc in HDAC’s catalytic site, a feature absent in non-HDAC inhibitors like Compound 51 .
  • Clinical Differentiation :

    • LBH589’s broader acetylation effects (H3, H4, Hsp90) contribute to its superior clinical utility over PXD101 .
    • LAQ824’s earlier development highlights the trade-off between enzymatic potency and toxicity profiles .

Biological Activity

N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide, commonly known as Panobinostat, is a hydroxamic acid derivative and a potent inhibitor of histone deacetylases (HDACs). Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, therapeutic applications, and molecular mechanisms.

Pharmacological Properties

Panobinostat exhibits a range of pharmacological activities due to its ability to inhibit HDACs, which play critical roles in regulating gene expression through chromatin remodeling. The compound's structural features contribute to its effectiveness as an HDAC inhibitor:

Property Details
Molecular Formula C24_{24}H29_{29}N3_{3}O5_{5}
Molecular Weight 439.5 g/mol
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 8
Topological Polar Surface Area 135 Ų

Panobinostat functions primarily by inhibiting the activity of HDACs, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status results in:

  • Gene Activation: Upregulation of tumor suppressor genes.
  • Apoptosis Induction: Promotion of programmed cell death in cancer cells.
  • Cell Cycle Arrest: Inhibition of tumor cell proliferation.

Therapeutic Applications

Panobinostat has been approved for the treatment of multiple myeloma and is being investigated for various hematological malignancies. Its combination with other agents, such as bortezomib and dexamethasone, has shown enhanced efficacy in clinical settings.

Case Studies

  • Multiple Myeloma Treatment:
    • A clinical trial demonstrated that Panobinostat combined with bortezomib and dexamethasone significantly improved progression-free survival compared to bortezomib alone (median progression-free survival: 12.5 months vs. 8.0 months) .
  • Solid Tumors:
    • Research indicates potential effectiveness in solid tumors when used alongside chemotherapy agents. A study reported that Panobinostat enhanced the cytotoxic effects of doxorubicin in breast cancer cell lines .

Research Findings

Recent studies have elucidated additional biological activities associated with Panobinostat:

  • Antitumor Activity: Inhibition of tumor cell division and induction of apoptosis were confirmed through various assays, including MTT and flow cytometry analyses .
  • Synergistic Effects: Combination therapy with other HDAC inhibitors or chemotherapeutic agents has shown synergistic effects, enhancing overall antitumor efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide?

  • Methodology : Utilize multi-step reactions under inert atmospheres (e.g., nitrogen) with coupling agents like EDC/HOBt and bases such as DIPEA to minimize side reactions. Purification via column chromatography (silica gel) and recrystallization (e.g., ethyl acetate/hexane) is critical. Validate purity using NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) to confirm structural integrity .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodology :

  • ¹H and ¹³C NMR : Assign peaks for indole protons (~6.8–7.5 ppm), amide NH (~8–10 ppm), and hydroxy groups. Cross-validate with DEPT/HSQC for carbon hybridization .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the backbone and substituents .

Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?

  • Methodology : Conduct antiproliferative assays (e.g., MTT on cancer cell lines) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and validate dose-response curves. Monitor HDAC inhibition if applicable, using fluorogenic substrates .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?

  • Methodology : Employ quantum chemical calculations (DFT) to model transition states and identify energy barriers. Use reaction path search algorithms (e.g., IRC) to predict intermediates. Validate with experimental data (e.g., yields from Pd/C hydrogenation or acid-catalyzed cyclization) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
  • Data Normalization : Express activity as % inhibition relative to controls and apply statistical tests (e.g., ANOVA with post-hoc analysis) .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., triazolyl-propanamides) to identify SAR trends .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Process Control : Optimize reaction parameters (temperature, pH) using design of experiments (DoE). For example, reduce epimerization during amide coupling by controlling DIPEA stoichiometry .
  • Reactor Design : Use continuous-flow systems for exothermic steps (e.g., hydrogenation) to improve heat dissipation and scalability .

Q. How can impurities (e.g., dehydroxy analogs) be detected and quantified?

  • Methodology : Employ HPLC with photodiode array detection (PDA) and orthogonal methods like LC-MS. Reference impurity standards (e.g., monobenzyl analogs) and adhere to ICH guidelines (e.g., ≤0.5% total impurities) .

Methodological Notes

  • Synthetic Challenges : The indole moiety’s sensitivity to oxidation necessitates inert conditions. Use degassed solvents and chelating agents to stabilize intermediates .
  • Data Reproducibility : Document reaction conditions (e.g., Pd/C catalyst loading, hydrogen pressure) to ensure reproducibility across labs .
  • Advanced Analytics : Combine NMR relaxation studies (T1/T2) with molecular dynamics simulations to probe conformational stability in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.